molecular formula C21H21ClF3NO2 B2581031 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine CAS No. 1396685-19-0

4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2581031
CAS No.: 1396685-19-0
M. Wt: 411.85
InChI Key: CRASHWLUOJBZAB-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at position 4 with a [(4-chlorophenyl)methoxy]methyl group and at position 1 with a 4-(trifluoromethyl)benzoyl moiety. Such structural features are common in central nervous system (CNS) and antiparasitic agents, though the exact biological profile of this compound requires further investigation.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3NO2/c22-19-7-1-15(2-8-19)13-28-14-16-9-11-26(12-10-16)20(27)17-3-5-18(6-4-17)21(23,24)25/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRASHWLUOJBZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylmethanol: This can be achieved through the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of 4-chlorophenylmethoxymethyl chloride: This intermediate is synthesized by reacting 4-chlorophenylmethanol with chloromethyl methyl ether in the presence of a base like pyridine.

    Synthesis of 1-[4-(trifluoromethyl)benzoyl]piperidine: This involves the acylation of piperidine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final step involves the reaction of 4-chlorophenylmethoxymethyl chloride with 1-[4-(trifluoromethyl)benzoyl]piperidine in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-chlorophenylmethoxyacetic acid.

    Reduction: Formation of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzyl]piperidine.

    Substitution: Formation of derivatives with substituted nucleophiles on the chlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant and Anxiolytic Potential : Compounds containing piperidine structures have been extensively studied for their antidepressant properties. The trifluoromethyl group is known to enhance the pharmacokinetic profile of drugs, potentially increasing their efficacy in treating anxiety disorders and depression .
  • Anti-inflammatory Activity : Research indicates that derivatives of piperidine can exhibit anti-inflammatory effects. For instance, studies on similar compounds have shown inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. This suggests that 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine may possess similar properties, warranting further investigation .
  • Antimicrobial Activity : The structural characteristics of this compound make it a candidate for antimicrobial studies. Compounds with similar frameworks have been reported to show activity against various bacterial strains, indicating potential use as an antibiotic agent .

Case Study 1: Synthesis and Biological Evaluation

In a study published in MDPI, researchers synthesized a series of piperidine derivatives and evaluated their biological activities. Among these, compounds with trifluoromethyl substitutions demonstrated significant activity against specific targets related to anxiety disorders. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive review on SARs involving piperidine derivatives indicated that modifying substituents on the aromatic rings can lead to improved selectivity and potency against various biological targets. The incorporation of a chlorophenyl group was noted to enhance binding affinity to serotonin receptors, suggesting that similar modifications in this compound could yield promising results .

Materials Science Applications

The unique chemical structure of this compound also opens avenues for applications in materials science:

  • Polymer Chemistry : The piperidine moiety can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Research into fluorinated polymers has shown improved thermal stability and chemical resistance, which could be beneficial for various industrial applications .
  • Drug Delivery Systems : The lipophilic nature of the compound suggests potential use in drug delivery systems where controlled release is essential. Studies have indicated that compounds with similar characteristics can be effectively used as carriers for therapeutic agents, improving bioavailability and reducing side effects .

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Piperidine-Based Modulators of Neuronal Nicotinic Receptors (nAChRs)

  • APB-6 and APB-10 : These compounds feature a piperidine nitrogen substituted with large alkyl groups and a 4-chlorophenyl or 4-methoxyphenyl terminal group. Replacing the benzoyl group with heterocycles (e.g., chromone) improved potency (3–4-fold) and eliminated off-target effects compared to earlier analogs. The target compound’s trifluoromethyl benzoyl group may similarly enhance selectivity, though its bulky [(4-chlorophenyl)methoxy]methyl substituent could influence steric interactions .

Antiparasitic Piperidine Derivatives

  • UDO and UDD: These pyridine-piperidine hybrids inhibit Trypanosoma cruzi CYP51, showing efficacy comparable to posaconazole. The trifluoromethyl group in UDD mirrors the target compound’s substitution, suggesting shared mechanisms in disrupting enzyme function. However, UDO’s pyridine-piperazine scaffold differs in flexibility, highlighting the importance of piperidine’s rigidity for target binding .

Anticancer 1,3,4-Thiadiazole-Piperidine Hybrids

  • Compound 4e : A 5-(4-chlorophenyl)-1,3,4-thiadiazole linked to a piperidine ring via an acetamide spacer. This derivative showed IC₅₀ values of 4.56 µg/mL (MCF-7) and 5.12 µg/mL (HepG2), surpassing 5-fluorouracil (5-FU). The target compound’s benzoyl group may offer similar π-stacking interactions, but its methoxy-methyl substituent could reduce solubility compared to 4e’s ethoxyphenyl moiety .

Halogenated Piperidine Analogs

  • 4-(4-Chlorophenyl)-4-fluoro-1-(phenylmethyl)piperidine: Fluorination at position 4 increases electronegativity and metabolic resistance.
  • (4-Chlorophenyl)(4-piperidyl)methanone hydrochloride: A benzoyl-substituted analog with demonstrated activity in kinase inhibition assays. The absence of the trifluoromethyl group in this compound suggests that the target molecule’s substitution may improve affinity for hydrophobic binding pockets .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated analogs (e.g., APB-6) .

Heterocyclic Replacements : Compounds with chromone or thiadiazole groups (e.g., APB-6, 4e) show improved potency over benzoyl derivatives, suggesting flexibility in scaffold design .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Biological Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound Piperidine 4-[(4-Cl-Ph)MeO]Me, 1-4-CF3-Bz Under investigation N/A -
APB-6 Piperidine Large alkyl, 4-Cl-Ph nAChR modulation 3–4-fold improvement
UDD Piperazine/Pyridine Trifluoromethyl, pyridine CYP51 inhibition (T. cruzi) Comparable to posaconazole
Compound 4e Thiadiazole-Piperidine Ethoxyphenyl, acetamide linker Anticancer (MCF-7, HepG2) 4.56–5.12 µg/mL
4-(4-Cl-Ph)-4-F-piperidine Piperidine 4-Fluoro, benzyl Unknown N/A
(4-Cl-Ph)(4-piperidyl)methanone HCl Piperidine 4-Benzoyl, 4-Cl-Ph Kinase inhibition Not reported

Biological Activity

The compound 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}ClF3_3N2_2O
  • Molecular Weight : 368.80 g/mol

This compound features a piperidine ring substituted with a chlorophenyl group and a trifluoromethyl benzoyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains. For instance, studies have reported IC50_{50} values indicating significant antibacterial potential against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The piperidine moiety is known to enhance enzyme inhibition, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Anticancer Properties : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. This particular compound's structure may enhance its cytotoxicity against specific tumor cell lines .

Antibacterial Studies

A study conducted on synthesized piperidine derivatives showed promising antibacterial activity, with the compound exhibiting IC50_{50} values lower than those of standard antibiotics. For example, the synthesized compounds had IC50_{50} values ranging from 2.14 µM to 6.28 µM against various bacterial strains, indicating strong antibacterial properties compared to the reference standard .

Enzyme Inhibition Studies

In terms of enzyme inhibition, the compound demonstrated effective inhibition of AChE with an IC50_{50} value of around 10 µM. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic function in the brain .

Anticancer Activity

Research has also highlighted the anticancer potential of similar piperidine derivatives. A recent study found that certain derivatives could induce apoptosis in cancer cell lines with enhanced efficacy compared to conventional chemotherapy agents like bleomycin .

Data Tables

Biological ActivityIC50_{50} Values (µM)Reference
Antibacterial (S. aureus)2.14
Antibacterial (E. coli)6.28
AChE Inhibition10
Anticancer (FaDu cells)<10

Q & A

Q. What are the standard synthetic routes and characterization methods for 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine?

Methodological Answer: The synthesis typically involves coupling reactions between substituted benzoyl chlorides and piperidine intermediates. For example:

Synthesis Steps :

  • React 4-(trifluoromethyl)benzoyl chloride with a piperidine derivative containing the [(4-chlorophenyl)methoxy]methyl substituent.
  • Purify via column chromatography (e.g., n-hexane/EtOAc 5:5 eluent) to isolate the product .

Characterization :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. For instance, aromatic protons from the 4-chlorophenyl group appear as distinct doublets (~6.8–7.4 ppm) .
  • HPLC : Assess purity (e.g., 95% peak area at 254 nm) and retention time (e.g., 13.036 min) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N values to verify stoichiometry, though discrepancies may arise due to residual solvents .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 407.15093 vs. observed 407.40124 for similar derivatives) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally related piperidine derivatives (e.g., dihedral angles between aromatic rings: ~47°) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for hygroscopic or thermally labile intermediates .

Q. What in vitro models are suitable for preliminary biological activity screening?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 11C^{11}C-PET tracers) to assess affinity for targets like Sigma1 receptors, which are implicated in neurological disorders .
  • Enzyme Inhibition Studies : Test inhibitory potency against cytochrome P450 isoforms to predict metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Solvent Selection : Use dichloromethane for coupling reactions due to its inertness and ability to dissolve aromatic intermediates .
  • Temperature Control : Maintain low temperatures (e.g., 268 K) during sensitive steps (e.g., tosylation) to minimize side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) to enhance acylation efficiency .

Q. How should discrepancies in elemental analysis data be addressed?

Methodological Answer:

  • Hypothesis Testing : If C/H/N values deviate (e.g., calculated C: 64.5%, found: 62.1%), consider residual solvents (e.g., EtOAc) or incomplete drying.
  • Complementary Techniques : Use 1H^1H-NMR integration to quantify solvent content or HRMS to verify molecular formula .

Q. What structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace the 4-chlorophenyl group with 4-fluorophenyl to modulate lipophilicity and binding affinity .
  • Piperidine Ring Modifications : Introduce methyl groups to the piperidine nitrogen to sterically hinder metabolism, as seen in paroxetine derivatives .
  • Data-Driven Design : Use molecular docking to predict interactions with hydrophobic pockets (e.g., trifluoromethyl groups in 4-position enhance π-π stacking) .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and BBB permeability. For example, trifluoromethyl groups may reduce CNS penetration due to increased polarity .
  • Toxicity Screening : Apply QSAR models to flag potential hepatotoxicity from reactive metabolites (e.g., via glutathione adduct formation) .

Q. How can solubility challenges be mitigated during formulation?

Methodological Answer:

  • Salt Formation : Convert the free base to a hydrochloride salt, as demonstrated for related piperidine compounds (e.g., 3-(4-fluorobenzyl)piperidine hydrochloride) .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo dosing .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy?

Methodological Answer:

  • Rodent Neurobehavioral Models : Test antidepressant-like effects in forced swim tests (FST) or tail suspension tests (TST), referencing paroxetine’s SSRI activity .
  • PET Imaging : Track brain uptake using 18F^{18}F-labeled analogs to correlate target engagement with efficacy .

Q. How is compound stability assessed under varying storage and physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the benzoyl group) .
  • LC-MS Monitoring : Quantify degradation products (e.g., free piperidine or chlorophenyl fragments) over time .

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